molecular formula C7H5N3O B11923608 1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde

1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde

Katalognummer: B11923608
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: GSAPXRUQLBOXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Vorbereitungsmethoden

The synthesis of 1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine in a solvent like dimethylacetamide (DMA) at elevated temperatures . This reaction leads to the formation of the desired pyrazolo[4,3-c]pyridine ring system with the carbaldehyde group intact.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, especially at positions activated by the electron-withdrawing carbaldehyde group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolopyridines.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzymatic activity. The molecular targets and pathways involved can vary, but often include key enzymes and receptors involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde can be compared with other pyrazolopyridine derivatives, such as:

    1H-Pyrazolo[3,4-b]pyridine: Another isomer with different substitution patterns and reactivity.

    1H-Pyrazolo[4,3-b]pyridine: Similar structure but with different electronic properties due to the position of the nitrogen atoms.

    1H-Pyrazolo[3,4-c]pyridine: Shares the same core structure but with variations in functional groups.

Eigenschaften

Molekularformel

C7H5N3O

Molekulargewicht

147.13 g/mol

IUPAC-Name

1H-pyrazolo[4,3-c]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-6-1-7-5(2-8-6)3-9-10-7/h1-4H,(H,9,10)

InChI-Schlüssel

GSAPXRUQLBOXIT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC2=C1NN=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.